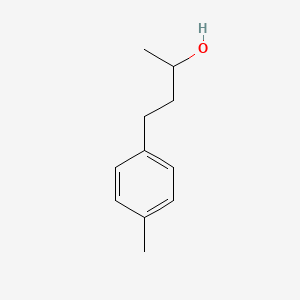

4-(4-methylphenyl)butan-2-ol

描述

Significance and Research Context in Contemporary Organic Chemistry

While specific research applications for 4-(4-methylphenyl)butan-2-ol are not extensively documented in publicly available literature, its structural motifs are present in various molecules of interest. For instance, similar structures, such as 4-(3-Fluoro-4-methylphenyl)butan-2-ol, are explored in medicinal chemistry as potential pharmaceutical intermediates due to their unique structural features that may enhance drug efficacy. smolecule.com The fluoro-substituted analogue is noted for its potential to interact with biological targets, suggesting that the core structure of this compound could serve as a scaffold for the development of new therapeutic agents. smolecule.com

The synthesis of related compounds often involves multi-step processes. For example, the synthesis of 2-(4-methylphenyl)butan-2-ol (B7790972) can be achieved through a Friedel-Crafts alkylation of toluene (B28343) with propylene (B89431). brainly.com Furthermore, the conversion of hydroxyacetals to related structures through hydrogenation using a palladium on carbon catalyst highlights a potential synthetic route for derivatives of this compound. rsc.org The study of such synthetic methods is crucial for making these compounds more accessible for research and development.

Nomenclature and Stereochemical Aspects of the Butan-2-ol Scaffold

The systematic naming and understanding of the three-dimensional structure of this compound are fundamental to its study in chemistry.

IUPAC Naming Conventions and Common Academic Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is This compound . qmul.ac.uk This name is derived by identifying the longest carbon chain containing the principal functional group, which is the four-carbon butanol chain with the hydroxyl group at the second position. The substituent at the fourth position is a 4-methylphenyl group.

Common synonyms for this compound and its isomers found in chemical literature and databases include:

4-(p-Tolyl)butan-2-ol

Benzenebutanol, 4-methyl- (for the related butan-1-ol) nih.gov

The following table provides a summary of the nomenclature for this compound and a closely related isomer.

| Property | This compound | 2-(4-methylphenyl)butan-2-ol |

| IUPAC Name | This compound | 2-(4-methylphenyl)butan-2-ol nih.gov |

| Synonym | 4-(p-Tolyl)butan-2-ol | 2-(p-Tolyl)butan-2-ol nih.gov |

| Molecular Formula | C11H16O | C11H16O nih.gov |

| Molecular Weight | 164.24 g/mol | 164.24 g/mol nih.gov |

Chiral Center Considerations and Enantiomeric Forms

The structure of this compound contains a chiral center at the second carbon atom of the butan-2-ol chain. This is because the carbon atom is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and a 2-(4-methylphenyl)ethyl group (-CH2CH2(C6H4)CH3).

The presence of this stereogenic center means that this compound can exist as a pair of enantiomers:

(R)-4-(4-methylphenyl)butan-2-ol

(S)-4-(4-methylphenyl)butan-2-ol

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. uou.ac.inethernet.edu.et The separation and characterization of individual enantiomers are often crucial in pharmaceutical and biological studies, as different enantiomers can exhibit distinct biological activities. While specific studies on the enantiomeric resolution of this compound are not widely reported, techniques such as enzymatic resolution are commonly explored for similar chiral alcohols. smolecule.com

The following table outlines the key stereochemical features of this compound.

| Stereochemical Feature | Description |

| Chiral Center | Carbon-2 of the butanol chain |

| Enantiomers | (R)-4-(4-methylphenyl)butan-2-ol and (S)-4-(4-methylphenyl)butan-2-ol |

| Stereoisomers | Two possible stereoisomers due to one chiral center |

Structure

3D Structure

属性

分子式 |

C11H16O |

|---|---|

分子量 |

164.24 g/mol |

IUPAC 名称 |

4-(4-methylphenyl)butan-2-ol |

InChI |

InChI=1S/C11H16O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10,12H,5,8H2,1-2H3 |

InChI 键 |

NKPPLBLOQSQAKT-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)CCC(C)O |

产品来源 |

United States |

Chemical Transformations and Reaction Mechanisms of 4 4 Methylphenyl Butan 2 Ol

Oxidation Pathways and Product Characterization

The oxidation of alcohols is a fundamental transformation in organic synthesis. For 4-(4-methylphenyl)butan-2-ol, the focus is on the selective oxidation of the secondary alcohol to a ketone and the potential for oxidation of the aromatic ring.

Selective Oxidation of the Secondary Alcohol to Ketones

The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 4-(4-methylphenyl)butan-2-one. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern reagents. solubilityofthings.comlscollege.ac.in

Common oxidizing agents and their general characteristics are summarized in the table below.

| Oxidizing Agent | Conditions | Selectivity | Notes |

| Chromium (VI) Reagents | |||

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acidic, aqueous acetone | Strong, can oxidize primary alcohols to carboxylic acids | Harsh conditions, not always suitable for sensitive substrates. imperial.ac.uk |

| Pyridinium chlorochromate (PCC) | Anhydrous, dichloromethane | Mild, oxidizes primary alcohols to aldehydes | Good for preventing over-oxidation. lscollege.ac.infiveable.me |

| Collins' Reagent (CrO₃·2(pyridine)) | Anhydrous, dichloromethane | Mild | Similar to PCC. imperial.ac.uk |

| DMSO-based Reagents | |||

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Anhydrous, low temperature | Mild, selective for primary and secondary alcohols | Byproducts are volatile and toxic. lscollege.ac.in |

| Hypervalent Iodine Reagents | |||

| Dess-Martin periodinane (DMP) | Anhydrous, room temperature | Mild, selective | Metal-free, but can be expensive. lscollege.ac.in |

| Other Methods | |||

| Catalytic oxidation (e.g., with TEMPO and a co-oxidant) | Mild, often using air or O₂ as the terminal oxidant | Highly selective and environmentally friendly | A "green" alternative to stoichiometric oxidants. nih.gov |

The general mechanism for the oxidation of a secondary alcohol to a ketone using a chromium(VI) reagent involves the formation of a chromate (B82759) ester intermediate. This is followed by a rate-determining step where a base (often water or pyridine) removes a proton from the carbon bearing the oxygen, leading to the elimination of a chromium(IV) species and formation of the ketone. imperial.ac.uk

Considerations for Aromatic Ring Oxidation

The tolyl group in this compound consists of a benzene (B151609) ring substituted with a methyl group. While the aromatic ring is generally stable to many oxidizing conditions used for alcohol oxidation, harsh oxidants can lead to its degradation. The methyl group attached to the aromatic ring is a potential site for benzylic oxidation under certain conditions, which could lead to the formation of a carboxylic acid if a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) is used under vigorous conditions. However, the reagents typically employed for the selective oxidation of secondary alcohols are not strong enough to oxidize the aromatic ring or the benzylic methyl group.

Reduction Methodologies and Derivative Formation

The reduction of the carbonyl group in 4-(4-methylphenyl)butan-2-one, the oxidized product of this compound, can regenerate the parent secondary alcohol. This transformation is typically achieved using metal hydride reagents. The choice of reducing agent can influence the stereochemical outcome if the ketone were prochiral and the reaction created a new stereocenter.

Common reducing agents for ketones include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents. It is effective for reducing aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that can also reduce esters, carboxylic acids, and amides. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

The reduction of 4-(4-methylphenyl)butan-2-one with these reagents proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield this compound.

Electrophilic Aromatic Substitution Reactions on the Tolyl Moiety

The tolyl group of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring, the methyl group and the butan-2-ol side chain, direct the position of the incoming electrophile.

Regioselectivity and Mechanistic Aspects of Aromatic Functionalization

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. wikipedia.org The alkyl side chain is also weakly activating and ortho, para-directing. Therefore, electrophilic substitution on the tolyl ring of this compound is expected to occur at the positions ortho and para to the methyl group. Since the para position is already occupied by the butanol side chain, substitution will be directed to the positions ortho to the methyl group.

Examples of electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom.

Friedel-Crafts Alkylation: Using an alkyl halide and a Lewis acid catalyst introduces an alkyl group.

Friedel-Crafts Acylation: Using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst introduces an acyl group.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring.

Functional Group Interconversions at the Hydroxyl Center

The hydroxyl group of this compound is a versatile functional group that can be converted into other functional groups through various reactions. solubilityofthings.com

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen to form the corresponding alkyl halide. This can be achieved using reagents such as:

Thionyl chloride (SOCl₂) for conversion to an alkyl chloride.

Phosphorus tribromide (PBr₃) for conversion to an alkyl bromide.

Conversion to Sulfonate Esters: The alcohol can react with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (e.g., pyridine) to form sulfonate esters (tosylates or mesylates). These are excellent leaving groups in nucleophilic substitution and elimination reactions.

Dehydration: Acid-catalyzed dehydration of this compound can lead to the formation of alkenes. The regioselectivity of this elimination reaction would likely favor the more substituted alkene (Zaitsev's rule), leading to a mixture of butene isomers.

These functional group interconversions significantly expand the synthetic utility of this compound, allowing it to serve as a precursor for a wide range of other compounds.

Esterification and Etherification Reactions

The secondary alcohol functionality of this compound readily participates in standard esterification and etherification reactions.

Esterification: One of the most fundamental reactions for alcohols is the formation of esters. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common method. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process that is driven towards the product by removing water or using an excess of one reactant. chemistrysteps.comfiveable.me The mechanism proceeds through the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. organic-chemistry.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. organic-chemistry.org Alternatively, for faster, non-equilibrium reactions, the alcohol can be treated with more reactive carboxylic acid derivatives such as acyl chlorides or anhydrides. chemistrysteps.com

Etherification: The synthesis of ethers from this compound can be effectively achieved via the Williamson ether synthesis. wikipedia.orgbyjus.com This method involves a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the first step, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. chemistrytalk.org This alkoxide is a potent nucleophile that then attacks a primary alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide and forming the ether linkage. byjus.com It is crucial to use a primary alkyl halide as the electrophile, because secondary and tertiary halides tend to undergo a competing E2 elimination reaction in the presence of a strong base like an alkoxide. masterorganicchemistry.comyoutube.com

| Transformation | Typical Reagents | Catalyst/Base | General Mechanism | Key Considerations |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄, TsOH) | Acid-catalyzed nucleophilic acyl substitution organic-chemistry.org | Equilibrium reaction; often requires removal of water to maximize yield. chemistrysteps.com |

| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Nucleophilic acyl substitution | Faster and not reversible compared to Fischer esterification. |

| Williamson Ether Synthesis | Primary Alkyl Halide (R'-X) | Strong Base (e.g., NaH) | SN2 Reaction wikipedia.org | The alcohol is first converted to an alkoxide. Use of secondary or tertiary halides leads to elimination products. masterorganicchemistry.com |

Formation of Other Oxygen-Containing Derivatives (e.g., Cyclic Carbonates)

While this compound as a mono-alcohol cannot directly form a cyclic carbonate, its derivatives, specifically diols, are key precursors for such structures. The synthesis of cyclic carbonates is a significant area of green chemistry, often utilizing carbon dioxide (CO₂) as a C1 building block. Should this compound be converted to a corresponding diol (e.g., 4-(4-methylphenyl)butane-2,3-diol), it could then undergo cyclization.

The primary methods for synthesizing cyclic carbonates from diols involve reactions with phosgene (B1210022) or its derivatives, or more sustainable routes using dialkyl carbonates or direct carboxylation with CO₂. The direct use of CO₂ is environmentally advantageous and can be facilitated by various catalytic systems to form the five-membered cyclic carbonate ring.

Rearrangement Reactions Involving the Butanol Backbone

The butanol backbone of this compound is susceptible to rearrangement under certain conditions, most notably during acid-catalyzed dehydration. libretexts.org When heated with a strong, non-nucleophilic acid like sulfuric or phosphoric acid, the alcohol undergoes an elimination reaction, typically via an E1 mechanism for secondary alcohols. study.comlibretexts.org

The reaction mechanism involves three key steps:

Protonation: The hydroxyl group is protonated by the acid to form an alkyloxonium ion, which is an excellent leaving group (H₂O). study.com

Carbocation Formation: The alkyloxonium ion departs, leaving a secondary carbocation at the C2 position of the butane (B89635) chain. study.com

Elimination: A base (water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of an alkene. libretexts.org

A critical feature of this E1 pathway is the potential for the intermediate carbocation to rearrange to a more stable species. The initially formed secondary carbocation could undergo a 1,2-hydride shift from C3, which would still result in a secondary carbocation. More significantly, a rearrangement involving the phenyl group or a hydride shift could potentially lead to a more stabilized carbocation. The final alkene products are dictated by the regioselectivity of the proton removal, which generally follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) double bond. libretexts.orgyoutube.com

Reactions as a Nucleophile and Electrophile in Multicomponent Syntheses

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing structural elements of all components, benefit from versatile substrates like this compound that can act as either a nucleophile or an electrophile.

As a Nucleophile: The primary nucleophilic site in this compound is the oxygen atom of the hydroxyl group. Its lone pair of electrons can attack various electrophiles. In the context of MCRs, the alcohol can add to carbonyl compounds or imines that have been activated by other components in the reaction mixture, leading to the formation of complex ethers or amino alcohols. acs.org This reactivity is fundamental to manganese-catalyzed cross-coupling reactions of secondary alcohols for synthesizing more complex alcohol structures. nih.gov

As an Electrophile: To behave as an electrophile, the hydroxyl group must first be converted into a good leaving group. This can be achieved in two main ways. First, under acidic conditions, protonation of the -OH group allows it to leave as water, generating a carbocation that can be trapped by a nucleophile present in the MCR. Second, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate. The sulfonate group is an excellent leaving group, making the attached carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Vilsmeier Reagent Mediated Reactions

The Vilsmeier-Haack reaction typically involves the formylation of electron-rich aromatic compounds using the Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The active electrophile is a chloroiminium ion. wikipedia.orgyoutube.com

Given the structure of this compound, two distinct reaction pathways are possible:

Electrophilic Aromatic Substitution: The 4-methylphenyl (p-tolyl) group is an activated aromatic system due to the electron-donating methyl group. Therefore, it is a suitable substrate for the Vilsmeier-Haack reaction. organic-chemistry.org The chloroiminium electrophile would attack the aromatic ring, most likely at one of the positions ortho to the activating methyl group. Subsequent hydrolysis of the resulting iminium salt intermediate would yield a formyl group (-CHO) on the ring, producing an aromatic aldehyde. cambridge.org

Reaction with the Alcohol Group: The Vilsmeier reagent can also react directly with alcohols. Depending on the specific reaction conditions, secondary alcohols can be converted into either alkyl formates or alkyl chlorides. scirp.orgscirp.org This reaction provides an alternative pathway that competes with the formylation of the aromatic ring. The choice between formate (B1220265) or chloride formation can often be controlled by adjusting the temperature and workup procedure. scirp.org

| Reaction Site | Reagents | Intermediate | Final Product Type |

|---|---|---|---|

| Aromatic Ring (p-tolyl) | DMF, POCl₃ | Aryl iminium salt | Aromatic aldehyde (Formylation) cambridge.org |

| Hydroxyl Group (-OH) | Vilsmeier Reagent | Imidoyl intermediate | Alkyl formate or Alkyl chloride scirp.orgscirp.org |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed insights into the chemical environment of each nucleus within the 4-(4-methylphenyl)butan-2-ol molecule. The chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental to its structural elucidation.

A standard ¹H NMR spectrum of this compound would be expected to exhibit distinct signals for the aromatic protons of the p-tolyl group, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons of the butyl chain, and the methyl protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, with their chemical shifts influenced by their immediate electronic environment.

To further refine the structural assignment, advanced 1D NMR techniques are employed. Proton decoupling experiments , for instance, can simplify complex spectra by removing the spin-spin coupling interactions between specific protons. docbrown.info Irradiating a specific proton frequency collapses the multiplets of its coupling partners into singlets, thereby confirming their connectivity. For this compound, decoupling the methine proton (H-2) would simplify the signals of the adjacent methylene protons (H-3) and the methyl protons (H-1), confirming their proximity in the structure.

Solvent effects on NMR spectra can also provide valuable structural information. Changing the solvent from a non-polar one, such as chloroform-d (B32938) (CDCl₃), to a more polar or aromatic solvent, like benzene-d₆ (C₆D₆) or dimethyl sulfoxide-d₆ (DMSO-d₆), can induce significant changes in the chemical shifts of protons, a phenomenon known as Aromatic Solvent Induced Shift (ASIS). acs.org These shifts are particularly pronounced for protons in close proximity to polar functional groups, such as the hydroxyl group in an alcohol. In the case of this compound, the chemical shift of the hydroxyl proton and the adjacent methine and methylene protons would be expected to show the most significant solvent-induced shifts, which can aid in their unambiguous assignment. For example, the use of a hydrogen-bond-accepting solvent like DMSO-d₆ often leads to a downfield shift of the hydroxyl proton signal due to the formation of intermolecular hydrogen bonds. chemicalbook.com

Furthermore, the addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample can be used to identify the hydroxyl proton signal. The labile hydroxyl proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum, a technique often referred to as a "D₂O shake". docbrown.info

Table 4.1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~1.2 | Doublet | ~6.0 |

| H-2 (CHOH) | ~3.8 | Sextet | ~6.0 |

| H-3 (CH₂) | ~1.7-1.8 | Multiplet | - |

| H-4 (CH₂) | ~2.6-2.7 | Multiplet | - |

| Ar-H (ortho to alkyl) | ~7.1 | Doublet | ~8.0 |

| Ar-H (meta to alkyl) | ~7.1 | Doublet | ~8.0 |

| Ar-CH₃ | ~2.3 | Singlet | - |

| OH | Variable (broad singlet) | - | - |

Table 4.2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~23 |

| C-2 (CHOH) | ~68 |

| C-3 (CH₂) | ~40 |

| C-4 (CH₂) | ~32 |

| C-Ar (quaternary, attached to alkyl) | ~138 |

| C-Ar (ortho to alkyl) | ~129 |

| C-Ar (meta to alkyl) | ~129 |

| C-Ar (para to alkyl, attached to CH₃) | ~135 |

| Ar-CH₃ | ~21 |

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete connectivity and stereochemistry of complex organic molecules like this compound.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that reveals scalar coupling between protons, typically over two to three bonds. In a COSY spectrum of this compound, cross-peaks would be observed between the signals of protons that are coupled to each other. For instance, a cross-peak would be expected between the methine proton (H-2) and the adjacent methyl protons (H-1) as well as the methylene protons (H-3). Similarly, correlations would be seen between the two non-equivalent methylene protons (H-3 and H-4) and between the benzylic methylene protons (H-4) and the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR experiment that correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This technique is crucial for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range C-H couplings, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For this compound, HMBC correlations would be expected from the aromatic protons to the benzylic methylene carbon (C-4) and the quaternary aromatic carbon. Furthermore, correlations from the methyl protons (H-1) to the methine carbon (C-2) and from the methine proton (H-2) to the methyl carbon (C-1) and the methylene carbon (C-3) would further confirm the structure.

Table 4.3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei |

| COSY | H-1 ↔ H-2 |

| H-2 ↔ H-3 | |

| H-3 ↔ H-4 | |

| H-4 ↔ Ar-H | |

| HSQC | H-1 ↔ C-1 |

| H-2 ↔ C-2 | |

| H-3 ↔ C-3 | |

| H-4 ↔ C-4 | |

| Ar-H ↔ C-Ar | |

| Ar-CH₃ ↔ C-Ar-CH₃ | |

| HMBC | H-1 → C-2, C-3 |

| H-2 → C-1, C-3, C-4 | |

| H-4 → C-Ar (quaternary), C-Ar (ortho) | |

| Ar-H → C-4, C-Ar (quaternary) | |

| Ar-CH₃ → C-Ar (para), C-Ar (meta) |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that provide information about the spatial proximity of protons, irrespective of their through-bond connectivity. libretexts.org These experiments are crucial for determining the relative stereochemistry and preferred conformation of molecules. In a NOESY or ROESY spectrum, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å). For the chiral molecule this compound, these techniques could be used to probe the spatial relationships between the protons on the stereocenter (H-2) and other protons in the molecule, which can help in determining its three-dimensional structure. For instance, NOE correlations between the methine proton (H-2) and specific aromatic protons could provide insights into the preferred rotational conformation around the C2-C3 bond.

Dynamic NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or intermolecular interactions. For this compound, low-temperature NMR studies can be particularly informative for studying intermolecular hydrogen bonding. acs.orgnih.gov At room temperature, the hydroxyl proton signal is often broad due to rapid chemical exchange with other protic species (like trace water) or other alcohol molecules. nih.gov By lowering the temperature, this exchange can be slowed down, leading to a sharpening of the hydroxyl proton signal and potentially allowing for the observation of coupling to the adjacent methine proton (H-2). expertsmind.com This would provide direct evidence of the H-C-O-H connectivity. Furthermore, changes in the chemical shifts of the hydroxyl and other nearby protons as a function of temperature and concentration can be used to study the thermodynamics of hydrogen bond formation and the nature of the associated species (e.g., dimers, trimers, or higher-order aggregates) in solution. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly and Aggregation Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that distinguishes molecules based on their diffusion rates in solution, which is dependent on their size and shape. While specific DOSY studies on this compound are not extensively documented in publicly available literature, the principles of the technique allow for informed predictions about its potential behavior.

The presence of a hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor. In solution, this could lead to the formation of transient supramolecular assemblies, such as dimers or small oligomers, through intermolecular hydrogen bonding. A DOSY experiment would be capable of detecting such aggregation. In a hypothetical experiment, a single set of NMR signals corresponding to a single diffusion coefficient would be expected in a dilute solution. As the concentration increases, the formation of larger, slower-tumbling aggregates would result in a decrease in the measured diffusion coefficient. This change would provide insight into the strength and nature of the non-covalent interactions governing the self-assembly of the molecule.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through its fragmentation pattern upon ionization. libretexts.org For this compound (C₁₁H₁₆O), the molecular ion (M⁺) peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.24 g/mol ).

The fragmentation of the molecular ion is predictable based on the functional groups present: an alcohol, an alkyl chain, and a p-substituted benzene (B151609) ring. Key fragmentation pathways would likely include:

Loss of Water: A characteristic fragmentation for alcohols, leading to a significant peak at m/z 146 (M-18).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This can result in the loss of a methyl radical (•CH₃) to yield a fragment at m/z 149, or the loss of the propyl-phenyl radical to give a fragment at m/z 45.

Benzylic Cleavage: Cleavage of the bond between the second and third carbon atoms of the butane (B89635) chain is highly favorable as it produces a stable secondary benzylic carbocation or, via rearrangement, the tropylium (B1234903) ion. This typically results in a prominent peak at m/z 105 for the [C₈H₉]⁺ fragment and a base peak at m/z 91 for the tropylium ion [C₇H₇]⁺. chemguide.co.uklibretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₁H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 149 | [M - CH₃]⁺ | Alpha-cleavage |

| 146 | [M - H₂O]⁺• | Loss of water |

| 105 | [C₈H₉]⁺ | Benzylic cleavage |

| 91 | [C₇H₇]⁺ | Rearrangement to tropylium ion |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage |

Isotopic profiling, which involves the precise measurement of stable isotope ratios (e.g., ¹³C/¹²C), could provide information about the synthetic origin or geographical source of the compound. However, specific isotopic data for this compound is not presently available in the literature.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Confirmation

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands confirming its structure. Based on data from similar molecules like 4-phenyl-2-butanol (B1222856), the key features would be: nih.govdocbrown.info

A strong, broad band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, with the broadening due to intermolecular hydrogen bonding.

Multiple sharp peaks between 3000-2850 cm⁻¹ corresponding to the C-H stretching of the alkyl (CH₃, CH₂, CH) groups.

Aromatic C-H stretching vibrations appearing as weaker bands just above 3000 cm⁻¹.

Characteristic aromatic C=C stretching peaks around 1605 cm⁻¹ and 1515 cm⁻¹.

A strong C-O stretching vibration for the secondary alcohol is expected in the 1150-1090 cm⁻¹ region.

An out-of-plane (OOP) bending band around 815 cm⁻¹ would indicate 1,4-disubstitution (para-substitution) on the benzene ring.

Raman Spectroscopy: The Raman spectrum would complement the IR data. It is expected to show:

Strong signals for the aromatic ring C=C stretching and ring-breathing vibrations.

Prominent peaks for C-H stretching and bending modes. In contrast to the IR spectrum, the O-H stretching band in the Raman spectrum is typically weak.

Table 2: Expected Vibrational Spectroscopy Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Intensity |

|---|---|---|---|

| O-H Stretch | 3600-3200 | IR | Strong, Broad |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Weak to Medium |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman | Strong |

| Aromatic C=C Stretch | 1605, 1515 | IR, Raman | Medium to Strong |

| C-O Stretch | 1150-1090 | IR | Strong |

| Aromatic C-H OOP Bending | ~815 | IR | Strong |

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound has not been reported in the searched crystallographic databases, analysis of closely related structures, such as 4-[(4-Methylphenyl)sulfanyl]butan-2-one, allows for a predictive discussion of its solid-state characteristics. nih.govresearchgate.net

In the solid state, the crystal packing of this compound would be dominated by intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules. These O-H···O interactions are expected to be the primary organizing force, likely arranging the molecules into chains or dimeric pairs.

The butanol chain of the molecule possesses significant conformational flexibility due to rotation around its C-C single bonds. In the solid state, the molecule will adopt a single, low-energy conformation. The specific torsion angles of the alkyl chain would be determined by the need to minimize steric strain while maximizing the favorable intermolecular interactions within the crystal lattice. The orientation of the hydroxyl group and the spatial relationship between the phenyl ring and the chiral center at the second carbon would be fixed in a conformation that best accommodates the hydrogen bonding and C-H···π networks.

Computational Chemistry and Molecular Modeling of 4 4 Methylphenyl Butan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of molecules. For 4-(4-methylphenyl)butan-2-ol, these methods provide a detailed understanding of its behavior at the atomic and molecular levels.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be employed to determine various electronic and structural properties.

Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate molecular descriptors that provide insights into the reactivity of this compound. These descriptors include chemical potential (μ), chemical hardness (η), and global nucleophilicity (ω). Such calculations are instrumental in understanding how the molecule interacts with other chemical species.

The Mulliken population analysis, another output of DFT calculations, provides information on the charge distribution across the molecule. This helps in identifying the electrophilic and nucleophilic sites within this compound, which is crucial for predicting its behavior in chemical reactions.

Transition state theory, in conjunction with DFT, allows for the exploration of reaction pathways. By locating the transition state structures and calculating their energies, the activation energy for a particular reaction involving this compound can be determined, offering a deeper understanding of its kinetic profile.

Table 1: Calculated Molecular Descriptors for a Related Butanamide Derivative using DFT

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| Energy Gap (eV) | - |

| Dipole Moment (Debye) | - |

| Chemical Potential (μ) | - |

| Chemical Hardness (η) | - |

| Global Nucleophilicity (ω) | - |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of energetic and spectroscopic properties.

For this compound, ab initio calculations can be used to obtain precise values for its heat of formation and other thermodynamic properties. These calculations are computationally more demanding than DFT but offer a higher level of accuracy, which is essential for detailed thermochemical studies.

Spectroscopic predictions are another area where ab initio methods excel. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of this compound. Similarly, electronic transition energies can be computed to predict the ultraviolet-visible (UV-Vis) spectrum. These theoretical spectra can be compared with experimental data to confirm the molecular structure and provide a detailed assignment of the spectral features. High-accuracy predictions of nuclear magnetic resonance (NMR) chemical shifts can also be achieved, aiding in the structural elucidation of the molecule.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools for studying the conformational landscape and intermolecular interactions of molecules like this compound.

Conformational Space Exploration and Energy Minimization

The presence of rotatable bonds in this compound gives rise to a complex conformational space. Molecular mechanics force fields, such as AMBER or MMFF, can be used to perform a systematic search of this space to identify the various stable conformers.

Once potential low-energy conformers are identified, their geometries can be optimized through energy minimization procedures. This process yields the most stable three-dimensional structures of the molecule. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. A thorough conformational analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Intermolecular Interaction Studies (e.g., Solvation, Self-Association)

MD simulations can also be used to investigate the self-association of this compound molecules. By simulating a system containing multiple molecules of the compound, it is possible to observe the formation of dimers or larger aggregates and to characterize the intermolecular forces driving this association.

Simulation of Reaction Pathways and Energy Landscapes

While quantum chemical methods are used to study the electronic details of a reaction, molecular dynamics simulations can provide insights into the dynamic aspects of reaction pathways. By using specialized techniques such as umbrella sampling or metadynamics, it is possible to simulate the process of a chemical reaction and to calculate the potential of mean force along a defined reaction coordinate.

This approach allows for the determination of the free energy barrier of the reaction, providing a more complete picture of the reaction kinetics in a condensed phase. The simulation of reaction pathways helps in understanding the detailed mechanism of reactions involving this compound, including the role of solvent and other environmental factors.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. comporgchem.comacs.org These predictions are crucial for confirming experimentally determined structures and for interpreting complex spectra.

For this compound, DFT calculations can be employed to determine its minimum energy conformation. This optimized geometry is then used to calculate various spectroscopic parameters. nih.gov Methods like B3LYP or ωB97XD, combined with appropriate basis sets such as 6-31G* or aug-cc-pVDZ, are commonly used for these purposes. comporgchem.comrsc.org

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry. github.io By calculating the magnetic shielding tensors for each nucleus in the optimized structure of this compound, one can obtain theoretical chemical shifts. These are typically referenced against a standard, such as tetramethylsilane (TMS), to allow for direct comparison with experimental data. The accuracy of these predictions can be further enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). comporgchem.com

Below is a table of hypothetical predicted NMR chemical shifts for this compound, calculated using a representative DFT method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃ on butanol chain) | 1.21 | 23.5 |

| C2 (CH-OH) | 3.80 (proton on C2), 1.95 (OH proton) | 67.2 |

| C3 (CH₂) | 1.75 | 40.8 |

| C4 (CH₂) | 2.65 | 31.9 |

| C5 (Aromatic C-CH₂) | - | 138.5 |

| C6/C10 (Aromatic C-H) | 7.12 | 129.1 |

| C7/C9 (Aromatic C-H) | 7.10 | 128.8 |

| C8 (Aromatic C-CH₃) | - | 135.6 |

| C11 (CH₃ on phenyl ring) | 2.32 | 21.0 |

Vibrational Frequencies: Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.netyoutube.com These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The predicted frequencies often have a systematic error, which can be corrected using empirical scaling factors to improve agreement with experimental spectra. irdg.org

The table below presents selected predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3650 | Alcohol hydroxyl group |

| C-H stretch (aromatic) | 3050-3100 | Aryl C-H bonds |

| C-H stretch (aliphatic) | 2850-2960 | Alkyl C-H bonds |

| C=C stretch (aromatic) | 1615, 1515 | Phenyl ring skeletal vibrations |

| C-O stretch | 1150 | Alcohol C-O bond |

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling in Synthetic Design

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed biological activity or physical properties. um.siresearchgate.net In synthetic design, QSPR models can be invaluable for predicting the properties of novel, yet-to-be-synthesized molecules, thereby prioritizing synthetic targets and reducing experimental costs. acs.orgacs.org

To build a QSPR model for a series of compounds related to this compound, one would first calculate a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties.

For this compound, relevant descriptors could include:

Topological descriptors: Molecular weight, number of rotatable bonds, Wiener index.

Electronic descriptors: Dipole moment, HOMO-LUMO gap, partial charges on atoms.

Physicochemical descriptors: LogP (octanol-water partition coefficient), molar refractivity, polar surface area (PSA).

Once these descriptors are calculated for a training set of molecules with known properties (e.g., boiling point, reactivity in a specific reaction, or biological activity), statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSPR model. researchgate.net

For instance, a hypothetical QSPR model to predict the boiling point (BP) of a series of substituted phenylbutanols might take the form of a linear equation:

BP = β₀ + β₁(MW) + β₂(LogP) + β₃(PSA)

Where MW is the molecular weight, LogP is the partition coefficient, PSA is the polar surface area, and β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis.

The table below provides hypothetical values for some key molecular descriptors for this compound, which would be used in the development of such a QSPR model.

| Descriptor | Value | Description |

| Molecular Weight (MW) | 164.25 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| XLogP3 | 2.8 | A computed value for the logarithm of the octanol/water partition coefficient, indicating hydrophobicity. nih.gov |

| Polar Surface Area (PSA) | 20.2 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. nih.gov |

| Number of Rotatable Bonds | 4 | The number of bonds which allow free rotation around them. |

| Dipole Moment | ~1.8 D | A measure of the molecule's overall polarity. |

By utilizing such QSPR models, chemists can virtually screen libraries of potential derivatives of this compound to identify candidates with desired properties, streamlining the synthetic design process.

Applications and Strategic Roles in Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 4-(4-methylphenyl)butan-2-ol, containing both a nucleophilic hydroxyl group and a modifiable aromatic ring, makes it a valuable intermediate in the construction of elaborate molecular architectures.

Chiral amines are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). nih.govsigmaaldrich.com The conversion of racemic alcohols into enantiopure chiral amines is therefore a highly valuable transformation. nih.govnih.gov Research on the closely related compound, racemic 4-phenylbutan-2-ol, demonstrates a powerful biocatalytic strategy for this purpose. nih.govnih.gov

A one-pot enzymatic cascade has been developed that can convert racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomer of the corresponding amine with high selectivity. nih.govnih.gov This system utilizes a combination of two enantio-complementary alcohol dehydrogenases (ADHs), an oxidase for cofactor recycling, and an enantioselective transaminase (TA). nih.gov This cell-free biocatalytic system successfully yielded the (S)-amine with good conversion (73%) and the (R)-amine with excellent enantioselectivity (>99% ee). nih.govnih.gov This process highlights how this compound can serve as a precursor to valuable, enantiomerically pure chiral amines, which are themselves versatile building blocks for stereocontrolled synthesis.

Table 1: Enzymatic Cascade for Asymmetric Synthesis of Chiral Amines from Racemic 4-phenyl-2-butanol Data derived from studies on the analogous compound 4-phenylbutan-2-ol.

| Target Enantiomer | Biocatalyst Combination | Molar Conversion (m.c.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-4-phenylbutan-2-amine | ADHs, (S)-selective TA, Oxidase | 73% | Good | nih.gov |

| (R)-4-phenylbutan-2-amine | ADHs, (R)-selective TA, Oxidase | 35% - 61% | >99% | nih.gov |

The carbon skeleton of this compound is a suitable starting point for its incorporation into larger, more complex molecules, including pharmacologically active compounds. A notable example is its potential role in the synthesis of pyrovalerone analogs. Pyrovalerone and its derivatives are known for their activity as monoamine uptake inhibitors. nih.govnih.gov

The synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, a key pyrovalerone analog, has been well-documented. nih.gov A common synthetic route starts with the corresponding ketone, 1-(4-methylphenyl)pentan-1-one. nih.gov While the syntheses reported often begin with commercially available ketones or prepare them from aryl nitriles, this compound represents a plausible precursor to a necessary ketone intermediate. Through a straightforward oxidation reaction, the secondary alcohol group of this compound can be converted to a carbonyl group, yielding 4-(4-methylphenyl)butan-2-one. This ketone could then be elaborated through further reactions, such as alpha-bromination followed by nucleophilic substitution with pyrrolidine, to construct the final pyrovalerone analog framework. nih.gov

Information regarding the direct incorporation of this compound into the total synthesis of tetrahydro-β-carbolines is not prominently featured in available scientific literature.

Role in the Development of Fine Chemicals and Specialty Organic Materials

Aryl alkyl alcohols are a structurally diverse class of compounds that are frequently used as fragrance ingredients in the fine chemicals industry. nih.govresearchgate.netnih.gov Their characteristic scents make them valuable components in perfumes, cosmetics, and other consumer products. The structural relative, 4-phenyl-3-buten-2-ol, is a reviewed member of this fragrance group. nih.govresearchgate.net Given its structure, this compound has the potential to be utilized in a similar capacity. The combination of the aromatic ring and the butanol side chain is typical of molecules that elicit pleasant fragrances. Specialty chemical suppliers often list related aryl butanols for use in research and development for applications including fragrances and flavors.

Derivatization for Advanced Materials Science Precursors

The functional groups of this compound—the hydroxyl group and the aromatic ring—allow for a wide range of chemical derivatizations. The hydroxyl group can be converted into esters, ethers, or halides, while the aromatic ring can undergo electrophilic substitution reactions. While this chemical versatility suggests that derivatives could serve as monomers for polymerization or as precursors for specialty organic materials, specific applications of this compound as a precursor for advanced materials science are not well-documented in publicly available research. Synthetic polymer materials are often developed from monomers with specific reactive groups to build polymers with desired properties, but a direct link to this particular butanol derivative is not established. mdpi.commdpi.com

Stereochemical Control in Downstream Transformations

The chiral center at the C-2 position of this compound is a key feature that can be exploited to control the stereochemistry of subsequent reactions. When the alcohol is used in its racemic form, processes like enzymatic kinetic resolution can selectively react with one enantiomer, allowing for the separation of both. researchgate.netresearchgate.net

This principle is exemplified in the biocatalytic amination of racemic 4-phenyl-2-butanol. nih.gov The enzymatic cascade selectively converts one enantiomer of the alcohol into the corresponding ketone, which is then aminated to a single enantiomer of the amine. nih.gov The other enantiomer of the alcohol is left largely unreacted. This process, known as a deracemization, demonstrates how the inherent chirality of the starting alcohol, even in a racemic mixture, is used to direct the formation of a stereochemically pure product. The choice of enantiocomplementary enzymes allows for the synthesis of either the (S)- or (R)-amine from the same racemic starting material, offering a high degree of stereochemical control over the final product. nih.govnih.gov Such control is fundamental in modern organic synthesis, particularly for producing single-enantiomer pharmaceuticals.

Advanced Separation and Purification Methodologies for 4 4 Methylphenyl Butan 2 Ol Enantiomers

Chromatographic Techniques for Enantiomer Separation

Chromatography offers a powerful and versatile approach for the analytical and preparative separation of enantiomers. The fundamental principle lies in the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of enantiomers, including those of arylbutanols like 4-(4-methylphenyl)butan-2-ol. chiralpedia.comcsfarmacie.cz This method utilizes a stationary phase that is itself chiral, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities, resulting in different retention times and thus, separation. researchgate.net

A variety of chiral stationary phases (CSPs) are commercially available and can be broadly categorized. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability for separating a range of chiral compounds, including alcohols. sigmaaldrich.com For arylbutanols, Pirkle-type CSPs, which rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition, are also highly effective. phenomenex.com The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol), is crucial for optimizing the separation by influencing the interactions between the analyte and the CSP. sigmaaldrich.com

Table 1: Potential Chiral HPLC Conditions for this compound Enantiomer Separation

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel® OD-H) | Pirkle-type (e.g., Whelk-O® 1) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) | n-Hexane / Ethanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 220 nm |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers | Differential retention of enantiomers |

This table presents hypothetical conditions based on the separation of similar aryl alcohol compounds. Actual conditions would require experimental optimization.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds like this compound. nih.govnih.gov In chiral GC, the capillary column is coated with a chiral stationary phase, often a derivative of cyclodextrin. These cyclodextrin-based CSPs have a chiral cavity into which one enantiomer may fit better than the other, leading to different retention times and separation.

For secondary benzylic alcohols, derivatized cyclodextrins, such as those modified with alkyl or other functional groups, can enhance enantioselectivity. nih.gov The operating conditions, including the temperature program of the GC oven and the carrier gas flow rate, are critical parameters that must be optimized to achieve baseline separation of the enantiomers. In some cases, derivatization of the alcohol to a more volatile ester or ether may be necessary to improve chromatographic performance. nih.gov

Table 2: Potential Chiral GC Conditions for this compound Enantiomer Separation

| Parameter | Condition 1 |

| Chiral Stationary Phase | Derivatized β-cyclodextrin (e.g., Chiraldex® G-TA) |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | 100°C (1 min) to 200°C at 5°C/min |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Expected Outcome | Two distinct peaks corresponding to the (R)- and (S)-enantiomers |

This table presents hypothetical conditions based on the separation of similar aromatic alcohol compounds. Actual conditions would require experimental optimization.

Crystallization-Based Enantiomeric Resolution via Diastereomeric Salts

Crystallization-based resolution is a classical yet highly effective method for separating enantiomers on a preparative scale. psu.edu This technique involves reacting the racemic mixture of this compound with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.org

For the resolution of a chiral alcohol like this compound, a chiral carboxylic acid is often used as the resolving agent. Examples of common resolving agents include tartaric acid, mandelic acid, or camphorsulfonic acid. psu.edu The choice of resolving agent and solvent is critical for successful separation, as it determines the difference in solubility between the two diastereomeric salts. After separation by crystallization, the desired enantiomer of this compound can be recovered by hydrolyzing the diastereomeric salt. libretexts.org

Table 3: Potential Resolving Agents for Diastereomeric Salt Crystallization of this compound

| Resolving Agent | Class | Potential Solvent |

| (R,R)-Tartaric Acid | Chiral Dicarboxylic Acid | Ethanol, Methanol, or Water |

| (S)-Mandelic Acid | Chiral α-Hydroxy Acid | Acetone or Ethyl Acetate (B1210297) |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Acetonitrile or Isopropanol |

This table lists potential resolving agents based on their successful application in resolving similar chiral alcohols. The optimal choice would need to be determined experimentally.

Another related technique is kinetic resolution, which can be catalyzed by enzymes like lipases. In this method, the enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product. nih.govpolimi.itresearchgate.netnih.govmdpi.com

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The catalytic reduction of prochiral ketones is a primary strategy for the synthesis of 4-(4-methylphenyl)butan-2-ol. Future research will undoubtedly focus on the development of novel catalytic systems that offer superior performance in terms of both efficiency and enantioselectivity.

A key precursor to this compound is the unsaturated ketone, 4-(p-tolyl)-3-buten-2-one. The selective hydrogenation of this precursor presents a direct route to the target molecule. While traditional heterogeneous catalysts like palladium on carbon (Pd/C) can effect the reduction of the carbon-carbon double bond and the carbonyl group, achieving high enantioselectivity for the secondary alcohol remains a significant challenge.

Future advancements will likely involve the design of sophisticated chiral catalysts. This includes the development of novel homogeneous and heterogeneous catalysts based on transition metals such as ruthenium, rhodium, and iridium, complexed with chiral ligands. These catalysts can create a chiral environment around the substrate, directing the hydrogenation to produce one enantiomer preferentially.

Table 1: Comparison of Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Precursor | Potential Advantages | Research Focus |

| Chiral Transition Metal Complexes (e.g., Ru, Rh, Ir with chiral ligands) | 4-(p-tolyl)-3-buten-2-one or 4-(p-tolyl)-2-butanone | High enantioselectivity, mild reaction conditions. | Design of new ligands, optimization of catalyst loading and reaction parameters. |

| Heterogenized Chiral Catalysts | 4-(p-tolyl)-3-buten-2-one or 4-(p-tolyl)-2-butanone | Ease of separation and catalyst recycling, improved stability. | Immobilization of homogeneous catalysts on solid supports without loss of activity or selectivity. |

| Nanocatalysts | 4-(p-tolyl)-3-buten-2-one or 4-(p-tolyl)-2-butanone | High surface area-to-volume ratio, potentially unique catalytic properties. | Control of particle size and shape, surface modification to induce chirality. |

The hydrogenation of the related compound, 4-phenyl-2-butanone, has been studied using platinum-based catalysts, where the solvent was found to significantly impact the selectivity between the reduction of the aromatic ring and the carbonyl group. This highlights the importance of optimizing the entire reaction system, not just the catalyst itself.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps.

For the synthesis of this compound, flow chemistry can be particularly advantageous for catalytic hydrogenations, which often involve high pressures and flammable reagents. Conducting these reactions in a microreactor minimizes the reaction volume at any given time, thereby reducing the risks associated with exothermic reactions or catalyst handling.

Automated synthesis platforms, which combine robotics with flow chemistry, will enable high-throughput screening and optimization of reaction conditions. These systems can rapidly evaluate a wide range of catalysts, solvents, temperatures, and pressures to identify the optimal parameters for the synthesis of this compound with high yield and enantioselectivity. This data-driven approach accelerates the development of robust and scalable synthetic processes.

Bio-inspired Synthesis and Biocatalytic Innovations for Green Chemistry

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), can catalyze the reduction of ketones to alcohols with exceptional stereoselectivity under mild, aqueous conditions.

The biocatalytic reduction of 4-phenyl-2-butanone, a close analog of the precursor to the target compound, to the corresponding (S)-alcohol has been successfully demonstrated using whole cells of Lactobacillus paracasei. This approach achieved high conversion and excellent enantiomeric excess, showcasing the potential of biocatalysis for the synthesis of chiral aryl-substituted butanols.

Future research in this area will focus on:

Enzyme Discovery and Engineering: Screening for novel enzymes with high activity and selectivity towards 4-(p-tolyl)-2-butanone. Protein engineering and directed evolution techniques will be employed to tailor the substrate specificity and enhance the stability of these biocatalysts.

Immobilization and Process Optimization: Developing robust methods for immobilizing enzymes to facilitate their reuse and integration into continuous flow processes.

Chemoenzymatic Cascades: Combining the advantages of chemical and enzymatic catalysis in one-pot or telescoped reactions. For instance, a chemical catalyst could be used for the initial reduction of the double bond in 4-(p-tolyl)-3-buten-2-one, followed by an enzymatic reduction of the resulting ketone to the chiral alcohol.

These bio-inspired approaches align with the principles of green chemistry by reducing the reliance on hazardous reagents and organic solvents, and by operating under energy-efficient conditions.

Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization

These algorithms can predict the outcomes of reactions, including yield and stereoselectivity, based on the structure of the reactants and the reaction conditions. This predictive power can be harnessed to:

Optimize Reaction Conditions: ML models can be trained on experimental data to identify the optimal parameters (e.g., temperature, pressure, catalyst loading, solvent) for a given reaction, minimizing the number of experiments required.

Discover Novel Catalysts: AI can be used to design new chiral ligands or catalyst structures with enhanced performance for the asymmetric reduction of ketones.

Automate Synthesis: In conjunction with automated flow chemistry platforms, AI can create self-optimizing systems that continuously adjust reaction conditions to maximize product yield and purity.

By leveraging the power of data and computation, machine learning and AI will accelerate the discovery and development of synthetic routes to valuable chiral molecules like this compound, making the process more efficient, predictable, and sustainable.

常见问题

Q. What are the common synthetic routes for preparing 4-(4-methylphenyl)butan-2-ol in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves alkylation or Grignard reactions. For structurally similar alcohols like 4-(1-Ethyl-1H-pyrazol-4-yl)butan-2-ol (), a multi-step approach is used:

Friedel-Crafts alkylation of toluene derivatives to introduce the methylphenyl group.

Hydroxylation via epoxide ring-opening or ketone reduction.

Optimization of reaction conditions (e.g., temperature control at 0–5°C for sensitive intermediates, use of anhydrous solvents like THF) is critical to avoid side reactions such as over-alkylation. Catalysts like BF₃·Et₂O may enhance regioselectivity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The hydroxyl proton (-OH) appears as a broad singlet (~1–5 ppm). The methyl group on the phenyl ring resonates as a singlet at ~2.3 ppm, while the benzylic protons show splitting patterns at 6.8–7.2 ppm.

- ¹³C NMR : The quaternary carbon of the phenyl group appears at ~140 ppm, and the alcohol-bearing carbon at ~70 ppm.

- IR : A broad O-H stretch (~3200–3600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) are key identifiers.

Comparative analysis with databases (e.g., PubChem) and computational modeling tools (e.g., ChemDraw) can resolve ambiguities .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Methodological Answer :

| Property | Value/Description | Experimental Consideration |

|---|---|---|

| Molecular Weight | ~178.23 g/mol | Adjust stoichiometry for reactions. |

| Boiling Point | Estimated 240–260°C (extrapolated) | Use vacuum distillation for purity. |

| Solubility | Low in water; soluble in DCM, EtOAc | Prefer polar aprotic solvents. |

| Stability | Hygroscopic; store under N₂ atmosphere | Use desiccants and inert conditions. |

| Derived from analogs like 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol () and 4-(4-Methoxyphenyl)butan-2-amine (). |

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%).

- Purity Validation : Employ HPLC-MS (>98% purity) to rule out confounding byproducts (e.g., oxidation derivatives).

- Meta-Analysis : Cross-reference data with structurally related compounds, such as 4-{4-(1-hydroxyethyl)-2-nitrophenylamino}butan-2-ol (), to identify structure-activity trends .

Q. How does the electronic nature of the 4-methylphenyl substituent influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methyl group on the phenyl ring increases electron density at the para position, enhancing resonance stabilization of intermediates. For example:

- SN2 Reactions : Steric hindrance from the methyl group may reduce reaction rates at the β-carbon.

- Oxidation : The methyl group stabilizes carbocation intermediates during acid-catalyzed dehydration, favoring alkene formation.

Computational studies (e.g., DFT calculations) and kinetic isotope effects can validate these mechanisms .

Q. What experimental approaches elucidate the metabolic pathways of this compound in in vitro models?

- Methodological Answer :

- Phase I Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Hydroxylation at the benzylic position is anticipated.

- Phase II Conjugation : Test glucuronidation/sulfation using UDPGA or PAPS cofactors.

- Comparative Profiling : Reference analogs like 4-(2-Methoxy-5-nitrophenyl)butan-2-ol () to predict detoxification pathways. Use radiolabeled tracers (¹⁴C) for quantitative recovery studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。